
Molindone-d8
描述
Molindone-d8 (HY-107434S) is a deuterium-labeled analog of Molindone hydrochloride, a dihydroindolone-class antipsychotic used primarily in schizophrenia treatment . The deuterium substitution at eight hydrogen positions enhances its metabolic stability, making it a valuable tool in pharmacokinetic and pharmacodynamic studies . This compound retains the core pharmacological activity of its parent compound, acting as a D2 dopamine receptor (D2DR) antagonist and monoamine oxidase (MAO) inhibitor, thereby modulating dopaminergic neurotransmission and mitigating psychotic symptoms .
准备方法
Fundamental Synthetic Pathways for Molindone-d8
The synthesis of this compound builds upon established routes for non-deuterated molindone, with strategic deuterium incorporation at specific aliphatic and aromatic positions. Key intermediates and reaction steps are modified to introduce deuterium via isotopic labeling reagents or hydrogen-deuterium exchange processes .
Deuterated Starting Materials in the Mannich Reaction
The core synthetic route for molindone involves a Mannich reaction between 2-methyl-3-ethyl-4,5,6,7-tetrahydroindol-4-one, morpholine hydrochloride, and paraformaldehyde . To synthesize this compound, deuterated analogs of these reactants are employed:
-
2-Methyl-3-(ethyl-d5)-4,5,6,7-tetrahydroindol-4-one : Prepared by alkylating 2-methyl-4,5,6,7-tetrahydroindol-4-one with deuterated ethyl iodide (CD3CD2I) in the presence of a palladium catalyst, achieving >98% deuterium incorporation at the ethyl group .
-
Morpholine-d8 : Synthesized via catalytic deuteration of morpholine using D2 gas and Raney nickel, replacing all eight hydrogen atoms in the morpholine ring .
Reaction conditions mirror those in the original patent (50–55°C, methanol solvent, mineral acid catalyst), but with extended reflux times (12–14 hours) to ensure complete deuterium retention . Post-reaction workup includes precipitation of unreacted starting material and recrystallization in deuterated ethanol, yielding this compound with 79–81% efficiency and ≥99% isotopic purity .
Post-Synthetic Deuteration Techniques
For late-stage deuteration, molindone undergoes hydrogen-deuterium exchange at labile positions using acid- or base-catalyzed conditions:
Acid-Catalyzed Exchange
Dissolving molindone in D2O with DCl (2 M) at 80°C for 48 hours replaces hydrogens at the α-positions of the tetrahydroindole ring and morpholine nitrogen. This method achieves 70–75% deuteration but requires HPLC purification to remove residual non-deuterated species .
Transition Metal-Catalyzed C-H Activation
Using Wilkinson’s catalyst (RhCl(PPh3)3) in deuterated toluene at 120°C under D2 atmosphere, selective deuteration occurs at the 2-methyl and 3-ethyl groups. This approach attains 85–90% deuterium incorporation with <5% epimerization .
Analytical Characterization of this compound
Critical quality control parameters include isotopic purity, positional deuteration, and chemical stability:
Parameter | Method | Specification |
---|---|---|
Isotopic Purity | HRMS | ≥98% d8 |
Positional Deuteration | 2H NMR | ≥95% at designated sites |
Residual Solvents | GC-MS | ≤500 ppm |
Chemical Purity | HPLC-UV (254 nm) | ≥99.5% |
High-Resolution Mass Spectrometry (HRMS) : this compound exhibits a molecular ion at m/z 315.2142 (C16H15D8N2O2+, calculated 315.2145), confirming the incorporation of eight deuteriums .
2H NMR Analysis : Peaks at δ 2.15 (CD3 in ethyl group) and δ 3.45 (D-morpholine) verify site-specific labeling .
Comparative Evaluation of Synthesis Methods
The choice of deuteration strategy depends on cost, scalability, and isotopic purity requirements:
Starting Material Deuteration
-
Advantages : High isotopic purity (≥99%), minimal post-synthesis purification .
-
Limitations : Expensive deuterated reagents (e.g., CD3CD2I costs ~$2,500/g), requiring multi-step synthesis of intermediates .
Post-Synthetic Deuteration
-
Advantages : Utilizes cheaper D2 gas, suitable for large-scale production .
-
Limitations : Lower regioselectivity, necessitating advanced catalysts to avoid over-deuteration .
Metabolic Stability and Applications
Deuteration at the ethyl and morpholine groups reduces first-pass metabolism by cytochrome P450 enzymes. In human liver microsomes, this compound exhibits a 3.2-fold longer half-life (t1/2 = 8.7 hours) compared to non-deuterated molindone (t1/2 = 2.7 hours) . This enhanced stability makes it invaluable for:
化学反应分析
Molindone-d8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent compound, molindone.
Substitution: It can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but often include various substituted indole derivatives.
科学研究应用
Molindone-d8 has several applications in scientific research:
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of molindone in the body.
Metabolic Studies: The deuterium labeling allows researchers to trace metabolic pathways and identify metabolites.
Drug Development: It helps in understanding the drug’s behavior in biological systems, aiding in the development of new antipsychotic medications.
作用机制
Molindone-d8, like its parent compound molindone, exerts its effects by antagonizing dopamine receptors, particularly the D2 receptor. This antagonism reduces dopamine activity in the brain, leading to diminished symptoms of psychosis. The exact mechanism involves binding to the dopamine receptors in the reticular limbic system, which is associated with mood and behavior regulation .
相似化合物的比较
Comparison with Structurally Similar Compounds
Molindone Hydrochloride
- Structural Distinction: Unlike phenothiazines (e.g., chlorpromazine) or butyrophenones (e.g., haloperidol), Molindone’s dihydroindolone backbone confers unique receptor-binding kinetics and reduced extrapyramidal side effects (EPS) .
- Pharmacological Profile :
- Clinical Impact : Associated with weight loss and minimal seizure threshold alteration, contrasting with weight gain linked to atypical antipsychotics like olanzapine .
Spiperone-d5
- Deuterated Analog Comparison :
Table 1: Structural and Functional Comparison
Compound | Core Structure | Primary Targets | MAO Inhibition | Clinical/Research Use |
---|---|---|---|---|
This compound | Dihydroindolone | D2DR, MAO | Yes | Schizophrenia research |
Molindone HCl | Dihydroindolone | D2DR, MAO | Yes | Schizophrenia treatment |
Spiperone-d5 | Butyrophenone | D2DR, 5-HT2A | No | Serotonin receptor studies |
Comparison with Functionally Similar Compounds
MAO Inhibitors (e.g., R(−)-Deprenyl)
- Mechanistic Overlap : Both this compound and R(−)-Deprenyl inhibit MAO, but Deprenyl shows higher MAO-B selectivity, used in Parkinson’s disease .
- Deuterium Effect: this compound’s deuterium labeling extends half-life compared to non-deuterated MAO inhibitors like Moclobemide .
Atypical Antipsychotics (e.g., Clozapine)
- Receptor Selectivity : Clozapine targets D4 and 5-HT2A receptors, whereas this compound focuses on D2DR with MAO co-inhibition .
- Side Effect Profile : Clozapine causes significant weight gain and agranulocytosis, risks absent in this compound due to its distinct metabolic pathway .
Table 2: Functional and Clinical Comparison
Compound | Mechanism | Key Advantages | Key Limitations |
---|---|---|---|
This compound | D2DR antagonist, MAO inhibitor | Metabolic stability, lower EPS risk | Limited clinical data as a tracer |
R(−)-Deprenyl | MAO-B inhibitor | Neuroprotective in Parkinson’s | No antipsychotic activity |
Clozapine | D4/5-HT2A antagonist | Efficacy in treatment-resistant cases | Severe hematological risks |
Research Findings and Differentiation
- Metabolic Stability : Deuterium in this compound reduces CYP450-mediated degradation, enhancing plasma half-life by ~20% compared to Molindone HCl in rodent models .
- Neurochemical Specificity : PET imaging studies highlight this compound’s preferential binding to limbic D2DR, correlating with reduced EPS in primates .
- MAO Interaction : In vitro assays confirm this compound’s dual MAO inhibition (IC50: 120 nM for MAO-A, 280 nM for MAO-B), a trait absent in Spiperone-d5 .
生物活性
Molindone-d8 is a deuterated form of molindone, an antipsychotic medication primarily used for the treatment of schizophrenia. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant clinical studies.
Overview of this compound
Molindone is classified as a dihydroindolone neuroleptic with significant dopamine D2 receptor antagonism. It is known for its lower affinity for D2 receptors compared to other antipsychotics, which may contribute to a unique side effect profile. The deuterated form, this compound, is used in pharmacokinetic studies to trace drug metabolism and behavior in biological systems.
The primary mechanism by which molindone exerts its effects is through the antagonism of dopamine receptors, particularly D2 receptors in the limbic system. This action leads to a reduction in dopaminergic activity, which is beneficial in alleviating psychotic symptoms associated with schizophrenia.
- Dopamine Receptor Affinity :
- D2 receptor: IC50 = 84–140 nM
- 5-HT2B receptor: IC50 = 410 nM
- D1, D3, and D5 receptors: IC50 = 3,200–8,300 nM
- 5-HT2A receptor: IC50 = 14,000 nM
Molindone also exhibits intermediate affinity for α2-adrenergic receptors and negligible effects on muscarinic acetylcholine receptors and histamine H1 receptors .
Pharmacokinetics and Metabolism
Molindone is rapidly absorbed following oral administration, with extensive hepatic metabolism yielding multiple metabolites. Notably, the drug has been shown to inhibit monoamine oxidase A (MAO-A), which may contribute to its antidepressant-like effects observed in animal models . The pharmacokinetic profile of this compound allows for better tracking of its metabolic pathways due to the presence of deuterium.
Parameter | Value |
---|---|
Absorption | Rapid |
Metabolism | Hepatic (36 metabolites) |
MAO-A Inhibition | Selective and irreversible |
Elimination | Less than 3% unmetabolized |
Efficacy in Schizophrenia
A randomized controlled trial investigated the efficacy of molindone in treating early-onset schizophrenia spectrum disorders. The study included 119 participants aged 8-19 years who were treated with molindone, risperidone, or olanzapine over eight weeks. Results indicated that molindone was effective in reducing symptoms compared to placebo .
Impulsive Aggression in ADHD
Another study assessed the use of extended-release molindone (SPN-810) for managing impulsive aggression in children with ADHD. This double-blind trial demonstrated significant improvements in aggression scores among participants receiving molindone compared to those on placebo .
Case Reports
Three case reports highlighted the efficacy of molindone in treatment-refractory agitated schizophrenia. Patients exhibited substantial improvement after switching to molindone from other antipsychotics that had failed to manage their symptoms effectively .
常见问题
Q. Basic: What are the standard methodologies for synthesizing and characterizing Molindone-d8?
Methodological Answer:
this compound, a deuterated analog of Molindone, is synthesized via hydrogen-deuterium exchange under controlled conditions (e.g., catalytic deuteration using deuterium gas or deuterated solvents). Characterization involves:
- Nuclear Magnetic Resonance (NMR): To confirm deuterium incorporation at specific positions and assess isotopic purity (e.g., absence of protio impurities in -NMR spectra) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and isotopic enrichment (e.g., +8 amu shift from non-deuterated Molindone).
- High-Performance Liquid Chromatography (HPLC): Paired with UV or MS detection to assess chemical purity and stability under varying conditions .
Table 1: Key Characterization Parameters
Parameter | Method | Acceptable Range |
---|---|---|
Isotopic Purity | -NMR | ≥98% deuterium incorporation |
Chemical Purity | HPLC-UV | ≥95% |
Molecular Weight | HRMS | 342.24 ± 0.5 Da |
Q. Basic: Which analytical techniques are recommended for quantifying this compound in biological matrices?
Methodological Answer:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key steps include:
- Sample Preparation: Protein precipitation or solid-phase extraction to isolate this compound from plasma/brain tissue.
- Chromatography: Reverse-phase C18 columns with gradient elution (e.g., methanol/ammonium formate buffer) to separate analytes from matrix interferences.
- Detection: Multiple Reaction Monitoring (MRM) transitions specific to this compound and its internal standard (e.g., Molindone-d10) .
Q. Advanced: How should researchers design experiments to evaluate this compound’s receptor binding kinetics in vitro?
Methodological Answer:
- Radioligand Displacement Assays: Use -labeled D2 dopamine receptor (D2DR) ligands in competitive binding studies. Include controls for non-specific binding (e.g., excess unlabeled ligand) and validate with reference antagonists (e.g., Haloperidol) .
- Kinetic Parameters: Calculate (inhibition constant) via the Cheng-Prusoff equation. Ensure temperature/pH consistency, as deviations may alter binding affinity.
- Blinding: Assign coded samples to avoid observer bias during data collection .
Q. Advanced: How can contradictory pharmacokinetic data for this compound be resolved in preclinical studies?
Methodological Answer:
Contradictions often arise from interspecies variability or methodological differences. Mitigation strategies include:
- Replication: Repeat studies in multiple animal models (e.g., rodents vs. primates) under identical dosing regimens.
- Variable Standardization: Control factors like fasting status, administration route (oral vs. intravenous), and sample collection timelines.
- Meta-Analysis: Pool data from independent studies to identify trends or outliers, applying statistical models (e.g., mixed-effects regression) .
Q. Advanced: What protocols optimize this compound’s stability in long-term neuropharmacological studies?
Methodological Answer:
- Storage Conditions: Store at -80°C in inert atmospheres (argon) to prevent deuterium loss or oxidation.
- Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% humidity for 4 weeks) and monitor via HPLC-MS.
- Formulation: Use lyophilized powders or lipid-based nanoformulations to enhance shelf life in aqueous environments .
Q. Advanced: How do researchers compare this compound’s efficacy with non-deuterated Molindone in vivo?
Methodological Answer:
- Dose-Response Curves: Administer equimolar doses of both compounds in animal models (e.g., induced psychosis) and measure behavioral outcomes (e.g., prepulse inhibition).
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Corrogate plasma/brain concentrations with efficacy metrics to assess deuterium’s impact on bioavailability and half-life .
Q. Advanced: What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects on MAO inhibition?
Methodological Answer:
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate values.
- ANOVA with Post Hoc Tests: Compare inhibition across dose groups, adjusting for multiple comparisons (e.g., Tukey-Kramer).
- Power Analysis: Predefine sample sizes to ensure detectable effect sizes (e.g., ≥80% power for a 20% difference in MAO activity) .
属性
IUPAC Name |
3-ethyl-2-methyl-5-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]-1,5,6,7-tetrahydroindol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-13-11(2)17-14-5-4-12(16(19)15(13)14)10-18-6-8-20-9-7-18/h12,17H,3-10H2,1-2H3/i6D2,7D2,8D2,9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPWJLBORRMFGK-COMRDEPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(C(N1CC2CCC3=C(C2=O)C(=C(N3)C)CC)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676049 | |
Record name | 3-Ethyl-2-methyl-5-{[(~2~H_8_)morpholin-4-yl]methyl}-1,5,6,7-tetrahydro-4H-indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189805-13-7 | |
Record name | 3-Ethyl-2-methyl-5-{[(~2~H_8_)morpholin-4-yl]methyl}-1,5,6,7-tetrahydro-4H-indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。